molecular formula C14H20N2O B2449413 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one CAS No. 815650-82-9

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one

Cat. No.: B2449413
CAS No.: 815650-82-9
M. Wt: 232.327
InChI Key: MJMYUSDGTVLVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.327. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activities

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one derivatives have been synthesized and evaluated for antimicrobial and anticancer activities. A study found that certain derivatives were effective antimicrobial agents, and one particular compound exhibited potent anticancer properties, being more effective than 5-Fluorouracil against HCT 116 cancer cell lines. This research highlights the potential of these compounds in medical treatments and drug development (Verma et al., 2015).

Structural Analysis and Synthesis

The X-Ray crystal structure determination of a series of 1-aryl-2-[3-(3-[2-aryl-1-diazenyl]-1,3-diazepan-1-ylmethyl)-1,3-diazepan-1-yl]-1-diazenes, derived from similar compounds, has been conducted. This study provides insights into the structural aspects of these compounds, crucial for understanding their chemical properties and potential applications in various fields (Tingley et al., 2006).

Synthesis for Medical Applications

The synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, was established for large-scale production. This indicates the compound's relevance in pharmaceutical manufacturing, particularly for drugs targeting Rho-kinase pathways (Gomi et al., 2012).

Microwave-Assisted Synthesis

A study describes an efficient microwave-assisted synthesis of 1,4-diazepane derivatives. This method demonstrates a rapid and high-yield approach to producing these compounds, which is beneficial for research and industrial applications (Wlodarczyk et al., 2007).

Molecular Docking Studies

Molecular docking studies on N-Benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues revealed their potential inhibitory activity against HIV-1 protease. This research provides a foundation for developing new antiviral drugs using these compounds (Sethuvasan et al., 2016).

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14(16-11-4-9-15-10-12-16)8-7-13-5-2-1-3-6-13/h1-3,5-6,15H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMYUSDGTVLVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.